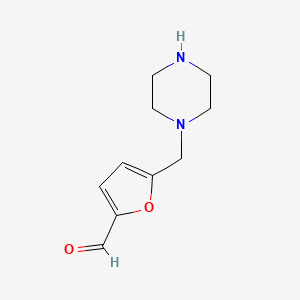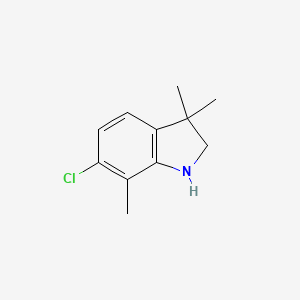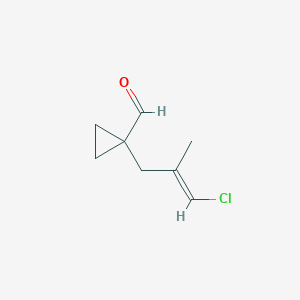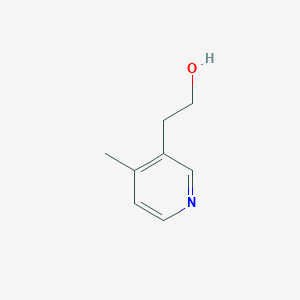
2-(4-Methylpyridin-3-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanol group at the 1-position of the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of 2-(4-Methylpyridin-3-yl)ethanone using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an alcohol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(4-Methylpyridin-3-yl)ethanone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-(4-Methylpyridin-3-yl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2-(4-Methylpyridin-3-yl)ethanone
Reduction: 2-(4-Methylpyridin-3-yl)ethane
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(4-Methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
2-(4-Methylpyridin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(3-Methylpyridin-4-yl)ethan-1-ol: Similar structure but with different positioning of the methyl group, leading to variations in reactivity and biological activity.
2-(2-Methylpyridin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-9-6-8(7)3-5-10/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
KHUNUJAFTLWWLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


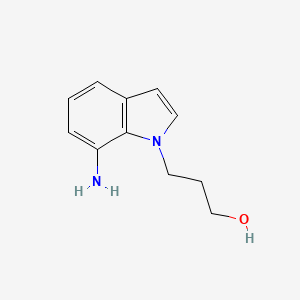
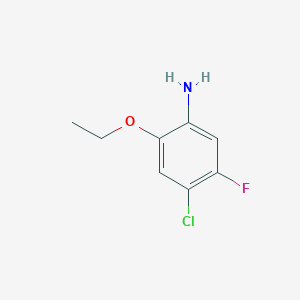
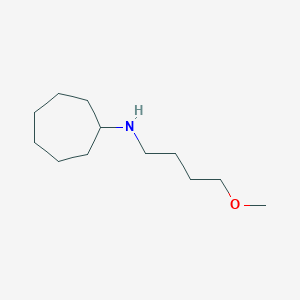
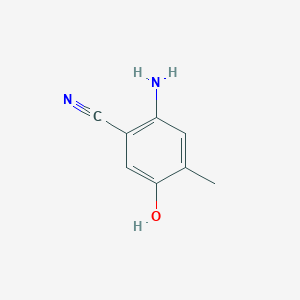
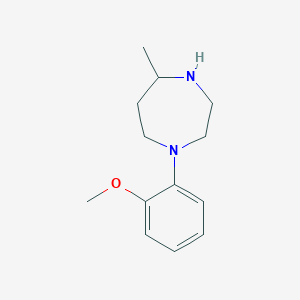
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


